molecular formula C10H9BrN4O2 B2852387 Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate CAS No. 1507765-67-4

Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate

Cat. No. B2852387
CAS RN: 1507765-67-4
M. Wt: 297.112
InChI Key: GMDWJPGVPIIQPV-UHFFFAOYSA-N
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Description

Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate is a chemical compound with the CAS Number: 1507765-67-4 . It has a molecular weight of 297.11 . The IUPAC name for this compound is ethyl 1-(5-bromopyrimidin-2-yl)-1H-pyrazole-4-carboxylate .


Synthesis Analysis

The synthesis of similar pyrazole derivatives has been reported in the literature . A novel series of pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN4O2/c1-2-17-9(16)7-3-14-15(6-7)10-12-4-8(11)5-13-10/h3-6H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Chemical Properties

“Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate” is a chemical compound with the CAS Number: 1507765-67-4. It has a molecular weight of 297.11 .

Synthetic Strategies

This compound can be used in the synthesis of various other compounds. It can serve as a building block in the creation of more complex molecules, particularly in the field of medicinal chemistry .

Medicinal Chemistry

The compound belongs to the class of imidazopyrazoles, which have been attracting the attention of medicinal chemists due to their considerable biological and pharmacological activities . Imidazopyrazole derivatives have shown anticancer effects , antiviral activity , and antimicrobial properties .

Pharmaceutical Applications

As a derivative of imidazopyrazole, “Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate” could potentially be used in the development of new pharmaceuticals. Its properties suggest potential applications in the treatment of various diseases, including cancer, viral infections, and bacterial infections .

Research Tool

In addition to its potential therapeutic applications, “Ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate” can also be used as a research tool in the field of chemistry and biology. It can be used to study the properties and behaviors of imidazopyrazoles and their derivatives .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or clothing .

properties

IUPAC Name

ethyl 1-(5-bromopyrimidin-2-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c1-2-17-9(16)7-3-14-15(6-7)10-12-4-8(11)5-13-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDWJPGVPIIQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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